

An In-Depth Technical Guide to Tert-butyl 4-ethynylbenzoate

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Compound of Interest

Compound Name: *Tert-butyl 4-ethynylbenzoate*

Cat. No.: *B053489*

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CAS Number: 111291-97-5

This technical guide provides a comprehensive overview of **tert-butyl 4-ethynylbenzoate**, a valuable building block in organic synthesis, particularly for researchers, scientists, and professionals in drug development. This document details its physicochemical properties, experimental protocols for its synthesis and key reactions, and its application in the synthesis of bioactive molecules.

Core Data and Physicochemical Properties

Tert-butyl 4-ethynylbenzoate is a bifunctional molecule featuring a terminal alkyne and a tert-butyl protected carboxylic acid. This structure makes it an ideal substrate for a variety of coupling reactions, most notably the Sonogashira coupling, while the tert-butyl group offers a robust protecting group for the carboxylic acid functionality, which can be deprotected under specific acidic conditions.

Table 1: Physicochemical Properties of **Tert-butyl 4-ethynylbenzoate**

Property	Value
CAS Number	111291-97-5
Molecular Formula	C ₁₃ H ₁₄ O ₂
Molecular Weight	202.25 g/mol
Melting Point	71.5-72 °C
Boiling Point	279.5±23.0 °C (Predicted)
Density	1.04±0.1 g/cm ³ (Predicted)
Appearance	Colorless or yellowish liquid/solid
Solubility	Soluble in common organic solvents, slightly soluble in water.

Note: Some physical properties are predicted values based on computational models.

Spectroscopic Data

The structural identity of **tert-butyl 4-ethynylbenzoate** can be confirmed by various spectroscopic methods. The following are typical spectral data:

Table 2: Spectroscopic Data of **Tert-butyl 4-ethynylbenzoate**

Technique	Data
¹ H NMR	δ (ppm): ~7.9 (d, 2H, Ar-H), ~7.5 (d, 2H, Ar-H), ~3.1 (s, 1H, C≡C-H), ~1.6 (s, 9H, C(CH ₃) ₃)
¹³ C NMR	δ (ppm): ~165 (C=O), ~132 (Ar-C), ~129 (Ar-C), ~128 (Ar-C), ~125 (Ar-C), ~83 (C≡C), ~81 (C≡C), ~81 (C(CH ₃) ₃), ~28 (C(CH ₃) ₃)
IR (KBr)	ν (cm ⁻¹): ~3300 (≡C-H stretch), ~2980 (C-H stretch, aliphatic), ~2100 (C≡C stretch), ~1710 (C=O stretch, ester), ~1600, 1500 (C=C stretch, aromatic)

Note: Chemical shifts (δ) are approximate and can vary slightly depending on the solvent and instrument used.

Experimental Protocols

Synthesis of Tert-butyl 4-ethynylbenzoate

A common method for the synthesis of **tert-butyl 4-ethynylbenzoate** is the esterification of 4-ethynylbenzoic acid with tert-butanol.

Protocol: Esterification of 4-Ethynylbenzoic Acid

- **Reaction Setup:** To a solution of 4-ethynylbenzoic acid (1.0 equivalent) in a suitable organic solvent (e.g., dichloromethane), add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equivalents).
- **Addition of Alcohol:** Cool the mixture in an ice bath and add tert-butanol (1.2 equivalents) dropwise.
- **Reaction:** Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield **tert-butyl 4-ethynylbenzoate**.

Sonogashira Coupling Reaction

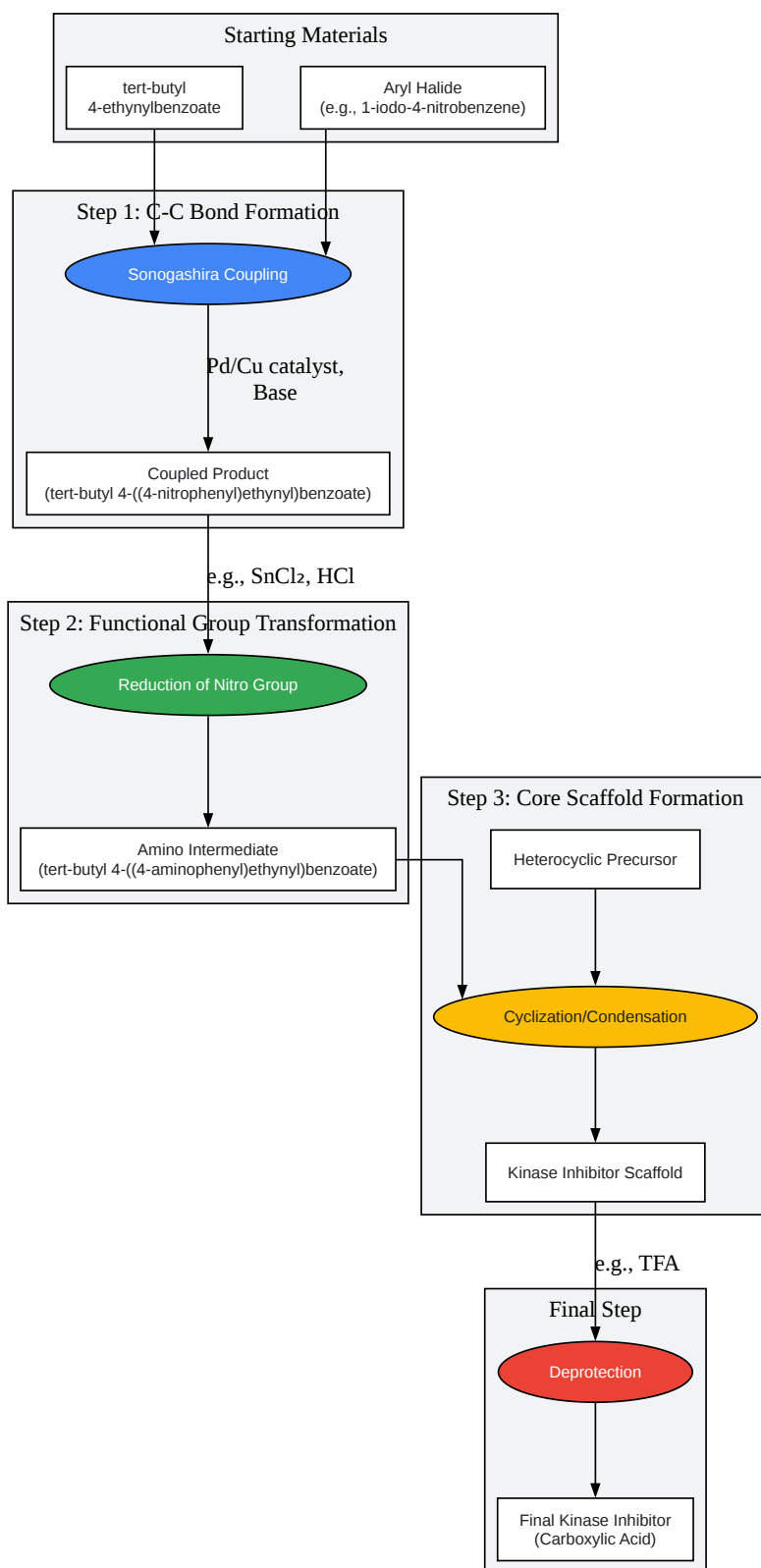
Tert-butyl 4-ethynylbenzoate is a key reagent in Sonogashira coupling reactions to form a carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide. This reaction is fundamental in the synthesis of many complex organic molecules and drug candidates.

Protocol: Sonogashira Coupling of **Tert-butyl 4-ethynylbenzoate** with an Aryl Iodide

- **Reaction Setup:** To a Schlenk flask, add the aryl iodide (1.0 equivalent), **tert-butyl 4-ethynylbenzoate** (1.2 equivalents), a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride ($\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$, 0.02 equivalents), and a copper(I) co-catalyst like copper(I) iodide (CuI , 0.04 equivalents).
- **Inert Atmosphere:** Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
- **Solvent and Base Addition:** Add an anhydrous solvent (e.g., tetrahydrofuran or N,N-dimethylformamide) and a base (e.g., triethylamine or diisopropylethylamine, 2-3 equivalents).
- **Reaction:** Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting materials are consumed, as monitored by TLC or LC-MS.
- **Work-up:** After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the coupled product.

Application in Drug Discovery: Synthesis of a Kinase Inhibitor Intermediate

Tert-butyl 4-ethynylbenzoate serves as a crucial building block in the synthesis of various bioactive molecules, including kinase inhibitors, which are a significant class of anticancer drugs. The following workflow illustrates its use in a multi-step synthesis.



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Caption: Synthetic workflow for a kinase inhibitor using **tert-butyl 4-ethynylbenzoate**.

This diagram illustrates a common synthetic strategy where **tert-butyl 4-ethynylbenzoate** is first coupled with a substituted aryl halide via a Sonogashira reaction. The resulting product undergoes further functional group transformations, such as the reduction of a nitro group to an amine. This intermediate is then reacted with another precursor to form the core heterocyclic scaffold of the kinase inhibitor. Finally, the tert-butyl protecting group is removed to yield the active carboxylic acid.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com